N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a pyrazin-2-yloxy group attached to a cyclohexyl ring and an m-tolyl group linked to an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the pyrazin-2-yloxy intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the oxy group.
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the desired stereochemistry (1r,4r) and to attach the pyrazin-2-yloxy group.
Acetamide formation: The m-tolyl group is introduced through an acylation reaction, forming the final acetamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide: Similar structure but with a pyridin-2-yloxy group instead of pyrazin-2-yloxy.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of m-tolyl.
Uniqueness
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-3-2-4-15(11-14)12-18(23)22-16-5-7-17(8-6-16)24-19-13-20-9-10-21-19/h2-4,9-11,13,16-17H,5-8,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFTUBMWCCLJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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